
2-(4-(4-methoxyphenylsulfonamido)benzamido)-N-methylthiophene-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-(4-methoxyphenylsulfonamido)benzamido)-N-methylthiophene-3-carboxamide, also known as MRS1477, is a small molecule that has gained significant attention in the scientific community due to its potential therapeutic applications. MRS1477 is a selective antagonist of the P2Y6 receptor, which is a G protein-coupled receptor that is involved in various physiological processes, including inflammation, immune response, and tissue repair.
Aplicaciones Científicas De Investigación
- Benzothiazoles, including derivatives like our compound, have attracted attention for their potent antitumor activity . Researchers have investigated their effects on various cancer cell lines, such as breast, ovarian, colon, and renal cells. The 2- (4-aminophenyl)benzothiazole derivative, in particular, exhibits nanomolar inhibitory activity against these cell lines . Understanding the structure-activity relationships of benzothiazoles can guide the development of new antitumor agents.
- Benzothiazoles have shown promise in treating inflammatory conditions . Researchers explore their potential as anti-inflammatory agents, aiming to alleviate symptoms and improve patient outcomes.
Antitumor Activity
Inflammatory Diseases
These diverse applications highlight the versatility of 2-(4-(4-methoxyphenylsulfonamido)benzamido)-N-methylthiophene-3-carboxamide. Its unique structure and potential therapeutic properties make it an intriguing subject of scientific inquiry. Researchers continue to explore its various facets, aiming to unlock its full potential in medicine and beyond . If you need further details or have additional questions, feel free to ask! 😊
Mecanismo De Acción
Target of Action
The primary targets of the compound are currently unknown. The compound’s structure suggests potential interactions with proteins or enzymes that recognize or are modulated by aromatic and sulfonamide groups
Mode of Action
Based on its structural features, it may interact with its targets through non-covalent interactions such as hydrogen bonding, aromatic stacking, and electrostatic interactions . The presence of the methoxy group could enhance binding affinity or selectivity by forming hydrogen bonds with target proteins .
Biochemical Pathways
Without specific target information, it’s challenging to predict the exact biochemical pathways this compound might affect. Sulfonamides are known to inhibit certain enzymes, potentially disrupting metabolic pathways . The compound’s effects on biochemical pathways would depend on its specific targets and their roles in cellular processes.
Pharmacokinetics
The presence of the sulfonamide group could potentially influence its absorption and distribution, as sulfonamides are generally well-absorbed in the gastrointestinal tract . The compound’s metabolism and excretion would likely depend on its specific chemical structure and the metabolic pathways present in the organism.
Result of Action
The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. Given the lack of specific target information, it’s difficult to predict the exact effects of this compound. If the compound acts as an inhibitor of its target proteins, it could potentially disrupt normal cellular processes, leading to changes in cell function or viability .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For instance, extreme pH or temperature conditions could potentially affect the compound’s structure and therefore its ability to interact with its targets . Additionally, the presence of other molecules could influence the compound’s absorption, distribution, metabolism, and excretion, potentially affecting its bioavailability and efficacy .
Propiedades
IUPAC Name |
2-[[4-[(4-methoxyphenyl)sulfonylamino]benzoyl]amino]-N-methylthiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O5S2/c1-21-19(25)17-11-12-29-20(17)22-18(24)13-3-5-14(6-4-13)23-30(26,27)16-9-7-15(28-2)8-10-16/h3-12,23H,1-2H3,(H,21,25)(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEZHDRJFLQHUNT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=C(SC=C1)NC(=O)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-(4-methoxyphenylsulfonamido)benzamido)-N-methylthiophene-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,3-dimethoxy-N-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B3016227.png)
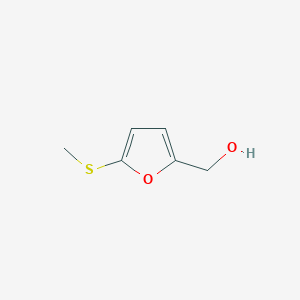
![N-cyclohexyl-2-[3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-methylacetamide](/img/structure/B3016234.png)
![2-[3-(4-chlorophenyl)-2,4-dioxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-1(2H)-yl]-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B3016236.png)


![3,5-dimethyl-4-((4-(1-methyl-1H-benzo[d]imidazol-2-yl)piperazin-1-yl)sulfonyl)isoxazole](/img/structure/B3016240.png)
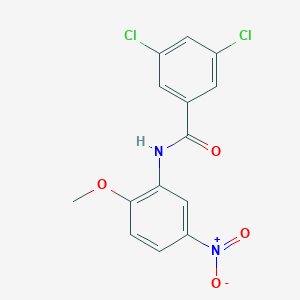
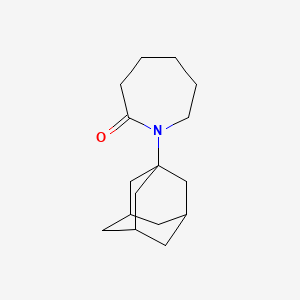
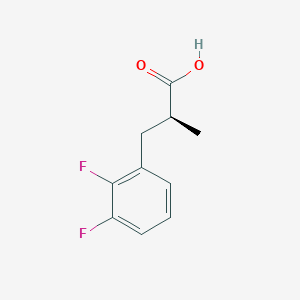
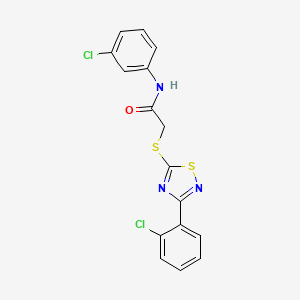
![N-(2-methoxy-2-(thiophen-3-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B3016246.png)
